Cas no 1251686-57-3 (3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1251686-57-3x500.png)
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
- 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide
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- インチ: 1S/C20H19FN2O4S2/c1-3-27-17-9-7-16(8-10-17)23(2)29(25,26)18-11-12-28-19(18)20(24)22-15-6-4-5-14(21)13-15/h4-13H,3H2,1-2H3,(H,22,24)
- InChIKey: GXCIWBMPYVQUJG-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=CC(F)=C2)=O)SC=CC=1S(N(C1=CC=C(OCC)C=C1)C)(=O)=O
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-0147-5μmol |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0147-1mg |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-0147-2mg |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-0147-2μmol |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-0147-3mg |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0147-10mg |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0147-4mg |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-0147-10μmol |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0147-5mg |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide |
1251686-57-3 | 5mg |
$69.0 | 2023-09-10 |
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamideに関する追加情報
3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide (CAS No. 1251686-57-3)
3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide is a complex organic compound with the CAS registry number 1251686-57-3. This compound belongs to the class of sulfonamides and thioureas, and it has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide is characterized by a thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The thiophene ring is substituted at the 2-position with a carboxamide group, which is further connected to a sulfonamide moiety. The sulfonamide group consists of a sulfonyl group attached to two substituents: a methyl group and a 4-ethoxyphenyl group. Additionally, the carboxamide group is connected to a 3-fluorophenyl ring, introducing electronic effects that can influence the compound's reactivity and biological activity.
Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery due to their ability to modulate various biological targets, such as kinases, proteases, and ion channels. The presence of electron-donating groups like the ethoxyphenyl moiety and electron-withdrawing groups like the fluoro substituent can fine-tune the electronic properties of the molecule, making it suitable for interactions with specific biological targets.
The synthesis of 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and coupling reactions. Researchers have optimized synthetic routes to enhance yield and purity, often employing catalytic systems or microwave-assisted synthesis techniques.
In terms of applications, this compound has shown promise in several areas:
- Pharmaceuticals: The compound exhibits potential as an inhibitor of certain enzymes involved in disease pathways, such as tyrosine kinases or histone deacetylases (HDACs). Its ability to modulate these targets makes it a candidate for anti-cancer or anti-inflammatory therapies.
- Agrochemicals: Studies have explored its role as a herbicide or fungicide due to its ability to interfere with key biochemical processes in plants or pathogens.
- Materials Science: The thiophene moiety contributes to conjugation effects that could be exploited in designing optoelectronic materials or sensors.
The structural features of 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide also influence its physical properties. For instance, the presence of polar groups like the sulfonamide and carboxamide increases its solubility in polar solvents, which is advantageous for formulation purposes in drug delivery systems.
Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior using molecular docking studies and quantum mechanical calculations. These tools have provided insights into its binding affinity towards various receptors and its potential for bioavailability optimization.
In conclusion, 3-[(4-Ethoxyphenyl)(Methyl)Sulfamoyl]-N-(3-Fluorophenyl)Thiophene-2-Carboxamide (CAS No. 1251686-57) represents a versatile molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new avenues for its utilization, underscoring its significance in contemporary chemical research.
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